molecular formula C27H30N4O2S B12218138 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12218138
M. Wt: 474.6 g/mol
InChI Key: QKQGNHWUQGTUOL-UHFFFAOYSA-N
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Description

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to bind to certain active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Compared to other pyrazolopyrimidine derivatives, 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share the pyrazolopyrimidine core but differ in their substituents, leading to variations in their reactivity and biological activities.

Properties

Molecular Formula

C27H30N4O2S

Molecular Weight

474.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H30N4O2S/c1-6-33-21-14-12-20(13-15-21)28-23(32)17-34-24-16-22(27(3,4)5)29-26-25(18(2)30-31(24)26)19-10-8-7-9-11-19/h7-16H,6,17H2,1-5H3,(H,28,32)

InChI Key

QKQGNHWUQGTUOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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